
2,4,4,6-Tetramethyl-3,5-dithiaheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,6-Tetramethyl-3,5-dithiaheptane is an organic compound with the molecular formula C9H20S2 It is characterized by the presence of two sulfur atoms and a branched carbon chain, making it a member of the dithiaheptane family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyl-3,5-dithiaheptane typically involves the reaction of appropriate thiols with alkylating agents under controlled conditions. One common method involves the use of tert-butyl mercaptan and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,6-Tetramethyl-3,5-dithiaheptane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,4,6-Tetramethyl-3,5-dithiaheptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,4,6-Tetramethyl-3,5-dithiaheptane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dithiaheptane: A simpler analog with a similar sulfur-containing structure.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
2,4,4,6-Tetramethyl-3,5-dithiaheptane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
4141-76-8 |
|---|---|
Formule moléculaire |
C9H20S2 |
Poids moléculaire |
192.4 g/mol |
Nom IUPAC |
2,2-bis(propan-2-ylsulfanyl)propane |
InChI |
InChI=1S/C9H20S2/c1-7(2)10-9(5,6)11-8(3)4/h7-8H,1-6H3 |
Clé InChI |
XDSAVWGEUYYYGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(C)(C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
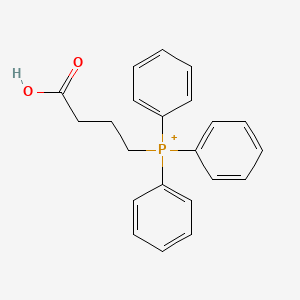
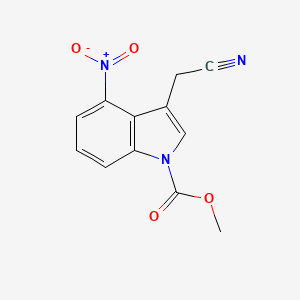
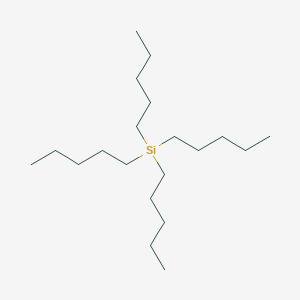
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
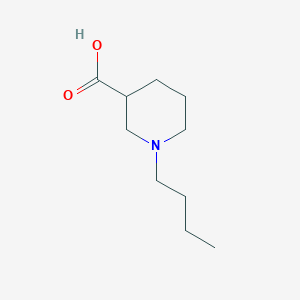
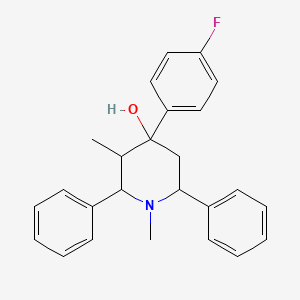

![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)
![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)
